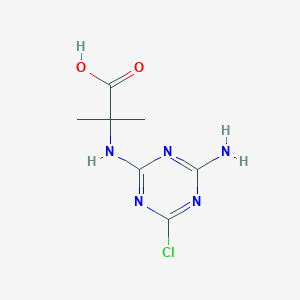

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine

Descripción

Propiedades

IUPAC Name |

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5O2/c1-7(2,3(14)15)13-6-11-4(8)10-5(9)12-6/h1-2H3,(H,14,15)(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVSIGWGHYIRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90783416 | |

| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36749-35-6 | |

| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Synthetic Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of 4-amino-6-chloro-1,3,5-triazine and 2-methylalanine in solvent | Water or ethanol, stirring | Homogeneous reaction mixture |

| 2 | Addition of base (e.g., NaOH) to initiate nucleophilic substitution | Room temperature to 80 °C | Activation of amino group for substitution |

| 3 | Heating the mixture to elevated temperature | 70–100 °C, 4–8 hours | Substitution of Cl by 2-methylalanine amino group |

| 4 | Cooling and neutralization | Acid or base adjustment to pH ~7 | Precipitation or extraction of product |

| 5 | Purification | Crystallization or chromatography | Pure N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine |

This method is scalable for industrial production, with optimization focusing on maximizing yield and purity while minimizing by-products.

Alternative Synthetic Approaches

While the direct substitution method is predominant, related triazine derivatives have been synthesized via condensation reactions involving triazine chlorides and amino acid derivatives under controlled conditions. For example, triazine coupling reagents formed in situ with amines and bases in organic solvents (e.g., dichloromethane with triethylamine) have been used to prepare related triazine-amino acid conjugates, which suggests potential routes for synthesizing N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine analogs with improved stereochemical control or functionalization.

Industrial Production Considerations

In industrial settings, the synthesis is typically conducted in batch or continuous reactors with:

- Optimized solvent systems to enhance solubility and reaction rates

- Controlled temperature profiles to minimize side reactions

- Purification techniques such as recrystallization and chromatographic methods to achieve pharmaceutical-grade purity

Advanced process analytical technologies (PAT) may be employed to monitor reaction progress and product quality in real time.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Nucleophilic substitution | 4-amino-6-chloro-1,3,5-triazine + 2-methylalanine, NaOH, heat | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | Primary synthetic route |

| Substitution with other nucleophiles | Hydroxide ions, amines | Various substituted triazines | Potential for derivative synthesis |

| Oxidation/reduction | H2O2, NaBH4 | Amino/hydroxyl derivatives | For structural modification |

The chloro group at the 6-position of the triazine ring is reactive towards nucleophilic substitution, which forms the basis for the synthesis and derivatization of this compound.

Research Findings on Preparation

- The reaction between 4-amino-6-chloro-1,3,5-triazine and 2-methylalanine proceeds efficiently under mild basic conditions, yielding the target compound with high purity.

- Variations in solvent and temperature can influence reaction kinetics and product yield, with aqueous-organic solvent mixtures often providing optimal results.

- The use of coupling reagents derived from triazine oxime derivatives has been explored for related triazine-amino acid conjugates, offering alternative synthetic pathways with potential for improved stereochemical outcomes.

- Industrial synthesis emphasizes minimizing racemization of the amino acid moiety and controlling by-product formation through precise reaction condition optimization.

Summary Table of Key Preparation Data

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | 4-amino-6-chloro-1,3,5-triazine, 2-methylalanine | High purity reagents preferred |

| Base catalyst | Sodium hydroxide (NaOH) | Facilitates nucleophilic substitution |

| Solvent | Water, ethanol, acetonitrile | Solubility and reaction medium |

| Temperature | 70–100 °C | Promotes reaction completion |

| Reaction time | 4–8 hours | Ensures full conversion |

| Purification | Crystallization, chromatography | Achieves high purity product |

| Yield | Typically high (>80%) | Dependent on conditions |

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, amines, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agent Development

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of triazine compounds can exhibit cytotoxic activity against various cancer cell lines. For instance, compounds containing triazine rings have been designed to act as molecular hybrids with sulfonamide fragments. These hybrids have demonstrated significant activity against tumor cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 3.6 µM to 11.0 µM . The structure-activity relationship (SAR) studies indicate that specific substituents on the triazine ring enhance cytotoxicity, suggesting that N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine could be a valuable scaffold for further drug development.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Studies have indicated that certain derivatives can induce G0/G1 and G2/M phase arrest in a p53-independent manner, highlighting their potential as novel therapeutic agents .

Agricultural Applications

Herbicide Development

The triazine family of compounds is well-known for its use in herbicides. N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine can be explored as a lead compound for developing new herbicides that target specific biochemical pathways in plants. Its structural properties allow it to interact with photosystem II, inhibiting photosynthesis in target weeds while being less harmful to crops .

Material Sciences

UV Stabilizers

In material sciences, triazine derivatives are utilized as UV stabilizers in polymers. N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine can potentially enhance the stability of polyethylene-based agricultural films and polypropylene fibers by absorbing harmful UV radiation . This application is crucial for extending the lifespan of materials used in outdoor environments.

Data Tables

| Application Area | Specific Use | Example Compounds | Activity/Effect |

|---|---|---|---|

| Medicinal Chemistry | Anticancer agents | Triazine-sulfonamide hybrids | IC50: 3.6 - 11.0 µM |

| Agriculture | Herbicides | Triazine derivatives | Inhibition of photosynthesis |

| Material Sciences | UV Stabilizers | Triazine-based stabilizers | Enhanced UV resistance |

Case Studies

-

Anticancer Research Study

A study published in MDPI investigated the synthesis of new triazine derivatives and their cytotoxic effects on cancer cell lines. The results highlighted the importance of specific substituents on the triazine ring for enhancing anticancer activity . -

Herbicide Efficacy Study

Research conducted on various triazine compounds showed their effectiveness as herbicides in agricultural settings. The study emphasized the need for further exploration of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine to optimize its herbicidal properties.

Mecanismo De Acción

The mechanism of action of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares key structural features, molecular formulas, and properties of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine with structurally related triazine derivatives:

*Estimated based on structural analysis.

Research Findings and Key Insights

- Substituent Effects: Electron-withdrawing groups (e.g., Cl) increase triazine electrophilicity, facilitating further functionalization, while electron-donating groups (e.g., morpholino) reduce reactivity .

- Comparative Stability: Chloro-substituted triazines exhibit higher thermal and hydrolytic stability compared to amino or thio derivatives, making them suitable for harsh industrial environments .

Actividad Biológica

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine is a derivative of the triazine family, notable for its unique structural characteristics that contribute to its biological activity. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C6H9ClN4O |

| Molecular Weight | 188.62 g/mol |

| Solubility | Soluble in water |

Synthesis

The synthesis of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 2-methylalanine under controlled conditions. This process may utilize various solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine exhibits significant antibacterial and antifungal properties. In comparative studies against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound showed higher efficacy than several commercial antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine have revealed promising results. The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry assessed the antibacterial activity of various triazine derivatives. N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine was among the most effective compounds tested against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Assay : In vitro assays demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses .

- Anticancer Investigation : A recent study highlighted its ability to induce apoptosis in cancer cell lines through caspase activation pathways. This suggests that N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine could serve as a lead compound for developing new anticancer therapies .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine and target proteins involved in bacterial resistance and cancer cell proliferation. The results indicate strong binding affinities to key enzymes such as DNA gyrase and COX enzymes involved in inflammatory pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving chloro-substituted triazines and amino acids. For example, reacting 4-amino-6-chloro-1,3,5-triazine derivatives with 2-methylalanine under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Key steps include monitoring reaction progress via TLC or HPLC and purifying intermediates via column chromatography. Derivatives may involve substituting the chloro group with other nucleophiles (e.g., thiols, amines) to modify activity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight and detect impurities (e.g., using C18 columns with acetonitrile/water gradients) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess stereochemistry.

- Elemental Analysis : Validate empirical formula consistency.

- Melting Point Determination : Compare with literature values for purity assessment .

Q. What are the primary applications of this compound in non-therapeutic research (e.g., materials science)?

- Methodological Answer : The triazine core is widely used in dye synthesis. For instance, it serves as a reactive anchor in azo dyes for textiles, where its chloro and amino groups facilitate covalent bonding to polymers. Stability studies under UV light or varying pH can be conducted using spectrophotometric methods to track dye degradation .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models be developed to predict the antitumor potential of derivatives?

- Methodological Answer :

Data Collection : Assay cytotoxicity (e.g., IC₅₀) against cancer cell lines (e.g., HCT-116, MCF-7) .

Descriptor Selection : Compute 2D (topological) and 3D (conformational) molecular descriptors using software like Dragon or MOE.

Model Building : Apply stepwise multiple linear regression (MLR) to correlate descriptors with activity. Validate models using cross-validation (e.g., leave-one-out) and external test sets.

Interpretation : Identify critical substituents (e.g., electron-withdrawing groups on the triazine) enhancing cytotoxicity .

Q. What experimental strategies are effective in resolving contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Mechanistic Studies : Perform flow cytometry to assess apoptosis vs. necrosis and evaluate cell cycle arrest (e.g., G1/S phase).

- Target Engagement Assays : Use Western blotting or ELISA to measure protein targets (e.g., MDM2 inhibition in p53 pathways) .

- Metabolic Profiling : Compare ATP levels or ROS production across cell lines to explain differential sensitivity.

- Statistical Analysis : Apply ANOVA with post-hoc tests to confirm significance of observed differences .

Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets like MDM2?

- Methodological Answer :

Protein Preparation : Retrieve MDM2 structure (PDB ID: 1RV1), remove water molecules, and add hydrogen atoms.

Ligand Preparation : Optimize the compound’s geometry using DFT or molecular mechanics.

Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Focus on key residues (e.g., Leu54, Val93) in the MDM2 hydrophobic pocket.

Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. What enzymatic pathways degrade or modify this compound, and how can they be studied?

- Methodological Answer :

- Enzyme Screening : Incubate the compound with peroxidases (e.g., DyP-type) and monitor degradation via LC-MS. For example, DyP peroxidase catalyzes cleavage of triazine-azo bonds in Reactive Blue 5, producing benzenesulfonate derivatives .

- Kinetic Analysis : Measure Michaelis-Menten parameters (Km, Vmax) using spectrophotometric assays.

- Metabolite Identification : Use high-resolution MS/MS to characterize transformation products .

Q. How can coordination chemistry approaches enhance the compound’s functionality in material science applications?

- Methodological Answer :

- Metal Complexation : React the compound with transition metals (e.g., Cu²⁺) in aqueous alkaline conditions. Characterize complexes using UV-Vis, EPR, and single-crystal XRD.

- Application Testing : Evaluate stability in harsh environments (e.g., high salinity) for dye fixation or catalytic properties in oxidation reactions .

Methodological Notes for Contradictory Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.